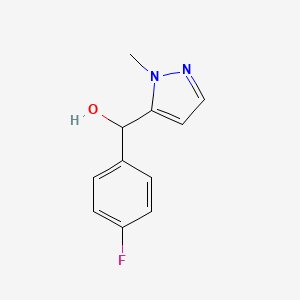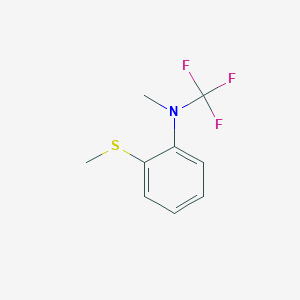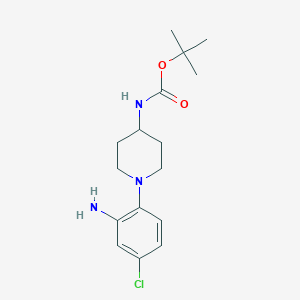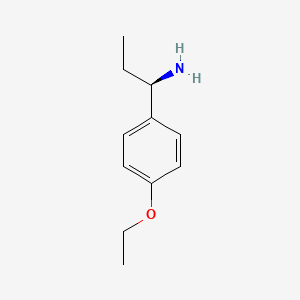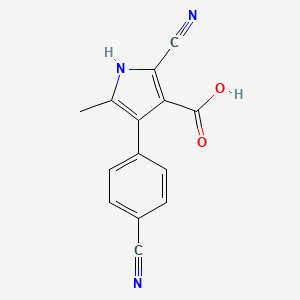
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes cyano and methyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanide salts.
Methylation: The methyl group can be added through alkylation reactions using methyl iodide or similar reagents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the pyrrole ring can be replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. For example, its cyano groups may interact with nucleophiles in biological systems, affecting cellular processes.
Comparison with Similar Compounds
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid: Lacks the cyano and methyl groups, resulting in different chemical properties and reactivity.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Contains additional methyl groups, which can influence its steric and electronic properties.
1H-Pyrrole-3-carboxylic acid, 4-(4-cyanophenyl)-5-methyl-: Similar structure but lacks one cyano group, affecting its chemical behavior and applications.
The uniqueness of 1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
960235-12-5 |
|---|---|
Molecular Formula |
C14H9N3O2 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-cyano-4-(4-cyanophenyl)-5-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H9N3O2/c1-8-12(10-4-2-9(6-15)3-5-10)13(14(18)19)11(7-16)17-8/h2-5,17H,1H3,(H,18,19) |
InChI Key |
PTGNFSNWFYPRHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C#N)C(=O)O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
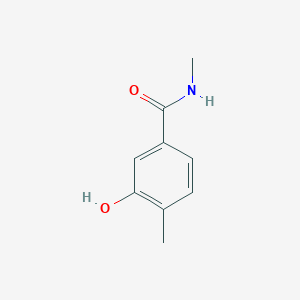
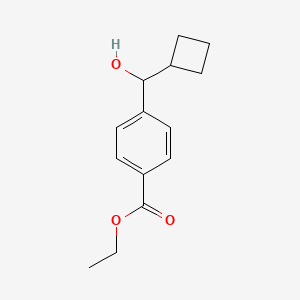
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)
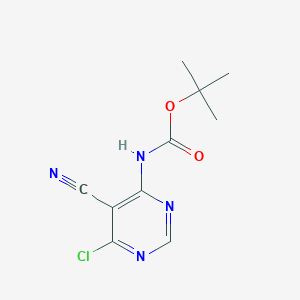
![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)

![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)

